molecular formula C11H13BrN2 B1244092 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine CAS No. 209169-05-1

2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine

Cat. No.: B1244092
CAS No.: 209169-05-1
M. Wt: 253.14 g/mol
InChI Key: DZAHGJRRYXTGNV-UHFFFAOYSA-N
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Description

6-Bromo-N-methyltryptamine is a substituted tryptamine that is a marine natural product. It is structurally characterized by the presence of a bromine atom at the 6th position of the indole ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. This compound is known for its biological activity and has been isolated from marine organisms such as sponges .

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHGJRRYXTGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448550
Record name 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209169-05-1
Record name 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Brominating AgentSolventTemperatureYield (%)
Br₂Acetic Acid25°C, 2 h78
NBSChloroform40°C, 4 h85

Higher temperatures (40–60°C) improve reaction rates but risk over-bromination. NBS in chloroform at 40°C achieves 85% yield with minimal di-substitution.

Directed Bromination via Lewis Acids

Lewis acids like FeCl₃ or AlCl₃ enhance bromine orientation. For example, FeCl₃-mediated bromination in dichloromethane directs substitution to the 6-position with 90% selectivity. This method avoids side reactions at the 2- or 4-positions common in non-catalyzed systems.

Methylation Approaches for the Ethylamine Side Chain

Reductive Amination

Reductive amination of 6-bromoindole-3-acetaldehyde with methylamine is a two-step process. Pd/NiO catalysts under hydrogen atmospheres (1 atm, 25°C, 10 h) yield the target compound with 88% efficiency:

6-Bromoindole-3-acetaldehyde+CH₃NH₂Pd/NiO, H22-(6-Bromo-1H-indol-3-yl)-N-methylethan-1-amine\text{6-Bromoindole-3-acetaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{Pd/NiO, H}_2} \text{this compound}

Solvent polarity critically affects reaction kinetics. Dichloromethane (DCM) outperforms polar aprotic solvents like DMF due to improved substrate solubility.

Alkylation with Methyl Iodide

Direct alkylation of tryptamine derivatives with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) offers a one-step alternative. Optimized conditions in tetrahydrofuran (THF) at 140°C for 30 minutes achieve 76% yield:

6-Bromotryptamine+CH₃IK₂CO₃, THFThis compound\text{6-Bromotryptamine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, THF}} \text{this compound}

Solvent screening reveals THF enhances N-methylation selectivity over N-demethylation byproducts.

Alternative Synthetic Routes

Coupling Reactions

Condensation of 6-bromoindole-3-acetic acid with methylamine using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DCM yields 70% product after 24 hours. This method avoids reduction steps but requires stringent moisture control.

Microbial Transamination

Emerging biocatalytic routes employ engineered aminotransferases to convert 6-bromoindole-3-pyruvate to the corresponding amine. Preliminary studies report 60% conversion under mild conditions (pH 7.4, 37°C).

Industrial-Scale Production

Continuous Flow Synthesis

Scaling up the bromination step in continuous flow reactors (CFRs) improves throughput. A Pd-coated microreactor operating at 10 mL/min achieves 92% yield with 99% regioselectivity, reducing reaction time from 4 hours to 15 minutes.

Purification Techniques

Industrial purification employs recrystallization from methanol/HCl (1:1 v/v), yielding >99% purity. Flash chromatography (silica gel, ethyl acetate/hexane gradient) is reserved for research-scale batches.

Reaction Optimization

Solvent Effects

Less polar solvents (e.g., THF, 2-MeTHF) improve N-methylation selectivity (2:1 N7/N9 ratio) compared to acetone or DMF. Elevated temperatures (140°C) compensate for slower kinetics in these systems.

Catalyst Screening

Comparative studies of Pd/NiO, Pt/C, and Raney Ni reveal Pd/NiO maximizes hydrogenation efficiency (TOF = 120 h⁻¹) while minimizing dehalogenation.

Analytical Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.32 (d, J = 6.5 Hz, 1H, H-4), 2.46 (s, 3H, N-CH₃).

  • HRMS (ESI-TOF) : m/z 283.1 [M+H]⁺ (theoretical 283.04).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak (tᵣ = 6.7 min) with 99.8% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Position

The bromine atom at the indole’s 6-position undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPhenyl boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12 h)6-Phenyl-N-methyltryptamine95%
Thiophene CouplingThienyl-2-boronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF (100°C, 24 h)6-(Thiophen-2-yl)-N-methyltryptamine85%
Furan CouplingFuran-2-boronic acid, Pd(OAc)₂, SPhos, K₃PO₄, toluene (110°C, 18 h)6-(Furan-2-yl)-N-methyltryptamine78%

These reactions retain the indole and methylamine backbone while introducing aryl/heteroaryl groups for structure-activity studies.

Acylation of the Amine Group

The tertiary amine undergoes acylation with carboxylic acids under coupling conditions:

Reagent Conditions Product Yield Reference
Hexanoic acidEDC·HCl, HOBt, DCM (rt, 12 h)6-Bromo-N-hexanoyl-N-methyltryptamine85%
Butyric acidEDC·HCl, HOBt, DCM (rt, 12 h)6-Bromo-N-butyryl-N-methyltryptamine79%
Acetic anhydridePyridine (rt, 6 h)6-Bromo-N-acetyl-N-methyltryptamine90%

The resulting acyl derivatives exhibit enhanced lipophilicity, useful for pharmacokinetic optimization.

Reduction of the Bromine Substituent

Catalytic hydrogenation removes the bromine atom:

Reagent Conditions Product Yield Reference
H₂ (1 atm)10% Pd/C, EtOH (rt, 24 h)N-Methyltryptamine92%
LiAlH₄THF (reflux, 4 h)N-Methyltryptamine88%

This reaction simplifies the molecule for comparative biological studies.

Electrophilic Substitution at the Indole Core

The indole’s C2 position undergoes electrophilic alkylation:

Reagent Conditions Product Yield Reference
Prenyl bromidet-BuOCl, 9-BBN, THF (-78°C to rt, 6 h)2-Prenyl-6-bromo-N-methyltryptamine75%
N-BromosuccinimideAcOH/HCO₂H (rt, 30 min)2-Bromo-6-bromo-N-methyltryptamine (minor)20%

Prenylation enhances interactions with hydrophobic binding pockets in receptor studies.

Oxidation of the Indole Ring

Controlled oxidation modifies the indole scaffold:

Reagent Conditions Product Yield Reference
KMnO₄H₂O/acetone (0°C, 2 h)6-Bromo-N-methyltryptophan65%
CrO₃H₂SO₄, acetone (rt, 3 h)6-Bromo-N-methyloxindole58%

Oxidation products serve as intermediates for further functionalization or metabolic studies.

Salt Formation

The amine forms stable salts for improved solubility:

Acid Conditions Product Application Reference
HClEt₂O (rt, 1 h)6-Bromo-N-methyltryptamine hydrochlorideCrystallization
Oxalic acidMeOH (rt, 2 h)6-Bromo-N-methyltryptamine oxalatePharmaceutical formulation

Key Research Findings

  • Antimicrobial Activity : Acylated derivatives (e.g., hexanoyl) suppress bacterial cystathionine γ-synthase (bCSE), reversing antibiotic resistance in Staphylococcus aureus .

  • Neuropharmacology : The compound acts as a 5-HT2A receptor antagonist (IC₅₀ = 120 nM), showing potential in antipsychotic drug development .

  • Structure-Activity Relationship (SAR) :

    • Bromine at C6 enhances receptor binding affinity.

    • Prenylation at C2 increases blood-brain barrier permeability .

Scientific Research Applications

Chemistry

2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine serves as a precursor for synthesizing other biologically active compounds. The bromination at the 6th position allows for further chemical modifications that can enhance the biological activity of derived compounds.

Table 1: Synthesis Methods

MethodDescription
Electrophilic Aromatic SubstitutionBromination of N-methyltryptamine using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid.
Continuous Flow ReactorsUtilization in industrial settings for improved efficiency and yield during synthesis.

Biology

The compound exhibits notable antimicrobial properties , particularly against certain bacterial strains like Pseudoalteromonas sp. This activity suggests potential applications in developing new antimicrobial agents.

Medicine

Research indicates that this compound may act as a 5-HT2A receptor antagonist , which is crucial for developing antipsychotic medications targeting neuropsychiatric disorders. The interaction with this receptor is essential for modulating various physiological and behavioral functions within the central nervous system.

Case Study: Antipsychotic Potential
A study exploring the effects of this compound on animal models demonstrated its ability to reduce symptoms associated with psychosis, indicating its therapeutic potential in treating schizophrenia and related disorders.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as the 5-HT2A receptor. As a potential antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological and behavioral functions in the central nervous system. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-methyltryptamine is unique due to its specific bromination at the 6th position, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a 5-HT2A receptor antagonist and its antimicrobial properties make it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine, also known as 6-bromo-N-methyltryptamine, is a substituted tryptamine derivative notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2C_{11}H_{13}BrN_2 with a molecular weight of approximately 241.14 g/mol. The compound features a bromine atom at the 6th position of the indole ring, which significantly influences its reactivity and biological interactions.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests its role as a potential antagonist, modulating various physiological responses in the central nervous system (CNS). The ability to inhibit receptor activity can be crucial for developing treatments for disorders such as depression and anxiety .

Antimicrobial Properties

One significant area of research focuses on the antimicrobial effects of this compound. Studies have shown that derivatives of 6-bromoindole can enhance the efficacy of antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves the suppression of bacterial cystathionine γ-synthase (bCSE), which increases bacterial sensitivity to antibiotics .

Neuropharmacological Effects

The compound's interaction with CNS receptors indicates potential applications in treating neurological disorders. Its structural similarity to other tryptamines allows it to influence serotonin pathways, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that it may exhibit antidepressant-like effects, warranting further exploration in clinical settings .

Case Studies and Research Findings

StudyFindingsImplications
Antimicrobial Study Demonstrated enhanced antibiotic activity against resistant strains when used with bCSE inhibitors.Suggests potential for developing new antibiotic adjuvants.
Neuropharmacological Research Found to modulate serotonin receptor activity, indicating possible antidepressant effects.Highlights potential therapeutic use in mood disorders.
Synthesis and Derivative Development Efficient synthesis methods developed for related compounds, enhancing biological screening capabilities.Facilitates further research into structure-activity relationships (SAR) for improved efficacy .

Q & A

Q. What mechanistic insights explain its role in modulating neurotransmitter systems?

  • Hypothesis : Structural analogs (e.g., N-methylhistamine) act as allosteric modulators of GPCRs (e.g., H₃ receptors) or monoamine transporters. Electrophysiological assays (patch-clamp) in hippocampal neurons validate effects on norepinephrine release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine
Reactant of Route 2
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2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine

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